
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a benzyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene followed by benzylation. One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Benzyl chloride (C7H7Cl) with aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids
Reduction: Formation of more saturated hydrocarbons
Substitution: Formation of various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The benzyl group and the partially hydrogenated naphthalene ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A partially hydrogenated derivative of naphthalene without the benzyl substitution.
Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-: Another derivative with a different substitution pattern.
Uniqueness
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is unique due to the presence of the benzyl group at the second position, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
27019-09-6 |
|---|---|
Fórmula molecular |
C17H18 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-benzyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,15H,10-13H2 |
Clave InChI |
AKGFRVNFTJTZLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


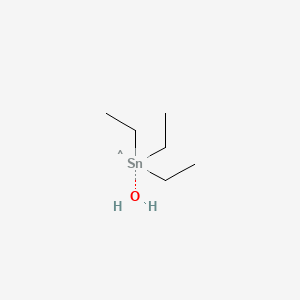
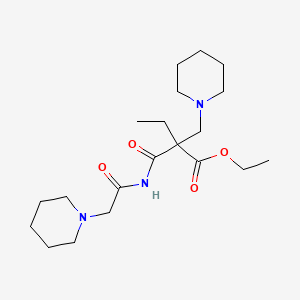
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
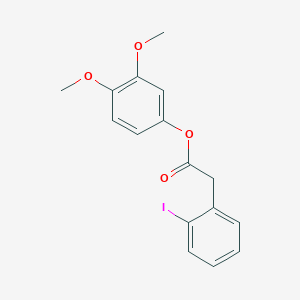
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

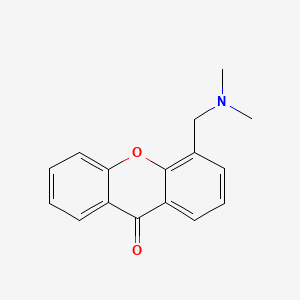
![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)
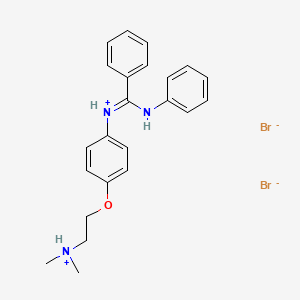
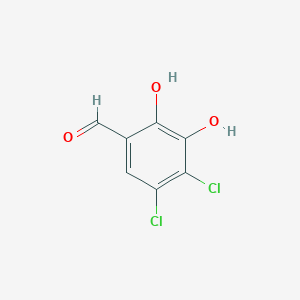
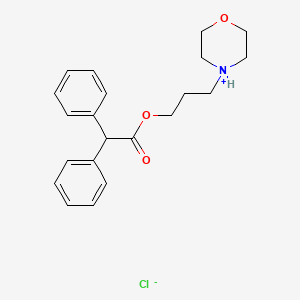
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)
